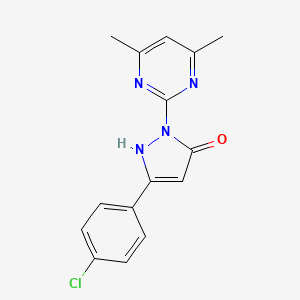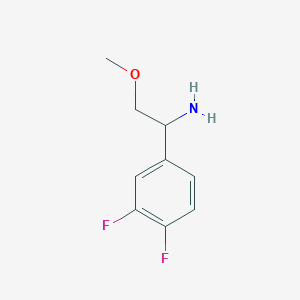
N-(2,3-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide, also known as DMXAA, is a small molecule that has gained significant attention in the field of cancer research due to its potential as an anti-tumor agent. This compound was first discovered in the late 1990s and has since been the subject of numerous studies investigating its synthesis, mechanism of action, and potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of N-(2,3-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide is not fully understood, but it is believed to act through the stimulation of the immune system and the induction of tumor necrosis. N-(2,3-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide has been shown to activate the production of cytokines, which are signaling molecules that play a key role in the immune response. This activation leads to the recruitment of immune cells to the tumor site, where they can attack and destroy cancer cells.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide has been shown to have several biochemical and physiological effects, including the activation of the immune system, the induction of tumor necrosis, and the inhibition of angiogenesis. N-(2,3-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide has also been shown to increase the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2,3-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide in lab experiments is its ability to induce tumor necrosis, which can be used to study the effects of cell death on tumor growth and progression. However, N-(2,3-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide has also been shown to have limitations in terms of its specificity and toxicity. It can activate the immune system in non-specific ways, leading to potential side effects and toxicity.
Zukünftige Richtungen
There are several future directions for the study of N-(2,3-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide, including the development of more specific and less toxic analogs, the investigation of its potential in combination with other cancer therapies, and the exploration of its use in other disease models. Additionally, further research is needed to fully understand the mechanism of action of N-(2,3-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide and its potential as a therapeutic agent.
Synthesemethoden
The synthesis of N-(2,3-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide involves several steps, including the reaction of 2-amino-8-quinolineol with 2-bromoacetophenone, followed by the reaction of the resulting intermediate with morpholine and 2,3-dimethylphenyl magnesium bromide. The final product is obtained through a series of purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide has been extensively studied for its potential as an anti-tumor agent. It has been shown to induce tumor necrosis and inhibit the growth of various types of cancer cells, including melanoma, lung, and colon cancer. In preclinical studies, N-(2,3-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(2-morpholin-4-ylquinolin-8-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-16-5-3-7-19(17(16)2)24-22(27)15-29-20-8-4-6-18-9-10-21(25-23(18)20)26-11-13-28-14-12-26/h3-10H,11-15H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZRBXOQKYEARN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

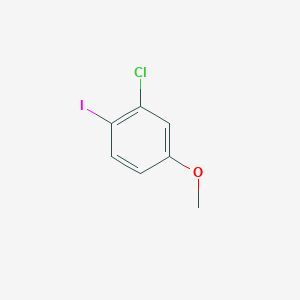
![5-Bromo-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2943990.png)
![1,7-dimethyl-3-(2-methylbenzyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2943991.png)
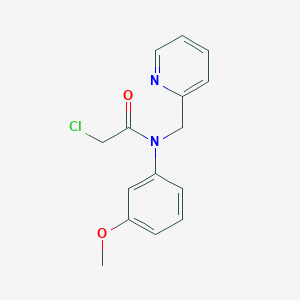
![3-Methyl-7-[(3-methylphenyl)methyl]-8-{4-[(4-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2943996.png)
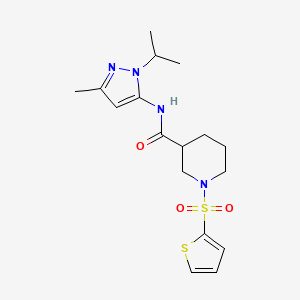
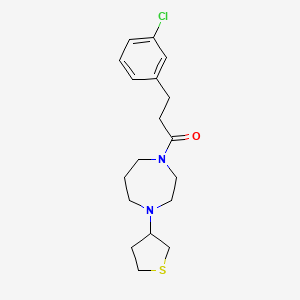
![N-[2-oxo-2-(2-propan-2-ylidenehydrazinyl)ethyl]benzamide](/img/structure/B2944001.png)
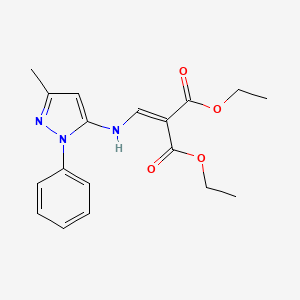
![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2944005.png)

![6-methoxy-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)pyridazine-3-carboxamide](/img/structure/B2944008.png)
